1-Phenyl-1,2,3-butanetrione 2-oxime
Description
Overview and Significance in Organic Chemistry
The primary significance of 1-Phenyl-1,2,3-butanetrione 2-oxime in organic chemistry lies in its role as a versatile intermediate. The presence of multiple reactive sites allows it to participate in a variety of chemical transformations, leading to the formation of diverse heterocyclic compounds and other valuable organic molecules. The α-oximinoketone functionality is a key feature, enabling reactions such as cyclization, condensation, and rearrangement, which are fundamental processes in synthetic organic chemistry.
Chemists utilize this compound as a precursor for the synthesis of various nitrogen-containing heterocycles, which are scaffolds of immense importance in medicinal chemistry and materials science. The ability of the oxime group to coordinate with metal ions also makes it a valuable ligand in coordination chemistry, where it can be used to create novel metal complexes with interesting catalytic or magnetic properties.
Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 6797-44-0 | nih.gov |
| Molecular Formula | C₁₀H₉NO₃ | nih.gov |
| Molecular Weight | 191.18 g/mol | nih.gov |
| IUPAC Name | (2E)-1-phenylbutane-1,2,3-trione 2-oxime | nih.gov |
| Synonyms | 2-Hydroxyimino-1-phenyl-1,3-butanedione, α-(Hydroxyimino)benzoylacetone | nih.gov |
| Appearance | Solid | |
| Melting Point | 126-128 °C |
Historical Context of α-Oximinoketone Research
The study of α-oximinoketones is rooted in the broader history of research into oximes and dicarbonyl compounds. A significant milestone in the specific understanding of this compound was the work on its stereochemical assignments. A notable 1985 study by Hansen and Flippen-Anderson provided crucial insights into the three-dimensional structure of this and related compounds, which is fundamental to understanding its reactivity. acs.org
The development of synthetic methods for α-oximinoketones has also been a focus of historical research. These methods often involve the nitrosation of β-dicarbonyl compounds, a reaction that has been known and studied for over a century. The subsequent use of these compounds in rearrangements, such as the Beckmann rearrangement, to produce amides and other nitrogen-containing functionalities, has also been a long-standing area of investigation in organic chemistry.
Current Research Landscape and Emerging Applications
The contemporary research landscape for this compound and related α-oximinoketones is vibrant and expanding into several key areas. One of the most promising applications is in the synthesis of complex and medicinally relevant molecules. For instance, derivatives of this compound are being explored as precursors to chiral amino alcohols, which are valuable building blocks in the pharmaceutical industry. A patent has described the use of a derivative of this compound in the synthesis of l-erythro-2-amino-1-phenyl-1-propanol, a key intermediate for several pharmaceutical agents. google.com
Furthermore, the versatile reactivity of this compound makes it a valuable starting material for the synthesis of a wide array of heterocyclic compounds. Research is ongoing into its use for creating pyrazoles, isoxazoles, and other ring systems that form the core of many biologically active molecules. The development of novel antimicrobial and anticancer agents often relies on the efficient synthesis of such heterocyclic scaffolds. nih.gov
In the field of coordination chemistry, the ability of the oxime group to act as a ligand continues to be exploited. Researchers are designing and synthesizing novel metal complexes with this compound and its analogues. These complexes are being investigated for their potential as catalysts in organic reactions, as magnetic materials, and as models for understanding biological systems. The rich coordination chemistry of oximes suggests that many more applications in this area are yet to be discovered.
Structure
3D Structure
Properties
IUPAC Name |
(E)-4-hydroxy-3-nitroso-4-phenylbut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-7(12)9(11-14)10(13)8-5-3-2-4-6-8/h2-6,13H,1H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQCXGGBHYGWTG-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C(C1=CC=CC=C1)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C(/C1=CC=CC=C1)\O)/N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6797-44-0 | |
| Record name | 1,2,3-Butanetrione, 1-phenyl-, 2-oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006797440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Butanetrione, 1-phenyl-, 2-oxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-phenylbutane-1,2,3-trione 2-oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isonitrosobenzoylacetone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B48UDZ8JM6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 1 Phenyl 1,2,3 Butanetrione 2 Oxime
Established Synthetic Pathways
The traditional routes for synthesizing 1-Phenyl-1,2,3-butanetrione 2-oxime are characterized by their reliance on fundamental organic reactions.
A primary and widely utilized method for the synthesis of α-oximinoketones, including this compound, is the nitrosation of a β-dicarbonyl compound. rajpub.com This reaction typically involves treating a 1,3-diketone with a nitrosating agent, such as sodium nitrite (B80452), in an acidic medium like acetic acid or hydrochloric acid. rajpub.com The active methylene (B1212753) group positioned between the two carbonyl functionalities of the diketone is readily attacked by the electrophilic nitrosonium ion (NO⁺), which is generated in situ.
The reaction mechanism proceeds through the enol form of the diketone, which reacts with the nitrosating agent to form an intermediate nitroso compound. This intermediate then undergoes tautomerization to yield the more stable oxime. Careful control of reaction temperature is essential to minimize the formation of byproducts.
A new procedure for the nitrosation of 1,3-diketones involves mixing the diketone and sodium nitrite in an alkaline medium to form the enolate and nitrite ion, with the nitrosation reaction commencing upon acidification of the mixture. rsc.org
Table 1: Nitrosation of 1-Phenylbutane-1,3-dione
| Reactant | Reagent | Product |
| 1-Phenylbutane-1,3-dione | Sodium nitrite/Acid | This compound |
This table illustrates the general reactants and products in the nitrosation synthesis of this compound.
Another established route for the synthesis of α-oximinoketones involves condensation reactions. A classic method for preparing α-keto imines, which can be precursors to α-oximinoketones, is the condensation of glyoxal (B1671930) derivatives with anilines. nih.gov However, the resulting N-aryl α-keto imines can be sensitive to moisture, which presents a challenge for their application in synthesis. nih.gov
Advanced and Catalytic Synthesis Strategies
In an effort to develop more efficient and environmentally friendly synthetic methods, research has shifted towards advanced and catalytic strategies.
Recent advancements have highlighted the use of nanocatalysts in organic synthesis. One such example is the use of carboxyl and nitrite functionalized graphene quantum dots (CNGQDs) as an efficient reagent and catalyst for the synthesis of α-oximinoketones from ketones and diketones under mineral acid-free conditions. rajpub.com This method has been shown to be highly effective, offering shorter reaction times and higher yields compared to previously reported methods. rajpub.com
Optimizing reaction conditions is a critical aspect of modern synthetic chemistry to enhance yields and reduce waste. For the synthesis of α-oximinoketones using CNGQDs, a study was conducted to determine the optimal amount of the catalyst. rajpub.com It was found that a specific quantity of the nanocatalyst led to a significantly higher yield of the product. rajpub.com Increasing the amount of the catalyst beyond this optimal value did not further improve the reaction's efficiency. rajpub.com
Table 2: Comparison of Catalytic Efficiency
| Catalyst | Conditions | Yield | Reaction Time |
| CNGQDs | Mineral acid-free, room temperature | High | Short |
| Traditional Methods | Mineral acid | Lower | Longer |
This table provides a comparative overview of the efficiency of nanocatalyst-mediated synthesis versus traditional methods for producing α-oximinoketones.
Reactivity and Mechanistic Investigations of 1 Phenyl 1,2,3 Butanetrione 2 Oxime
Transformations of the Oxime Functional Group
The oxime functional group in 1-Phenyl-1,2,3-butanetrione 2-oxime is a primary site of chemical reactivity, undergoing several important transformations.
Hydrolytic and Condensative Reactivity of the Oxime Moiety
The hydrolysis of oximes, which reverts the C=N-OH group back to a carbonyl group, is a well-established reaction, typically catalyzed by acid. In aqueous solutions, oximes are generally more stable to hydrolysis than analogous hydrazones. The stability of the oxime in this compound is influenced by the electronic effects of the adjacent benzoyl and acetyl groups.
Condensation reactions involving the oxime group are also a key aspect of its chemistry. These reactions often involve the hydroxyl group of the oxime acting as a nucleophile or being converted into a better leaving group to facilitate further reactions.
Beckmann Rearrangement and Fragmentation Pathways
The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or a lactam under acidic conditions. masterorganicchemistry.comwikipedia.org The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, leading to the formation of a nitrilium ion intermediate. Subsequent hydration of the nitrilium ion yields the corresponding amide. masterorganicchemistry.com For ketoximes like this compound, the stereochemistry of the oxime is crucial in determining the migratory aptitude of the adjacent groups (benzoyl and acetyl) and thus the final amide product.
A competing reaction to the Beckmann rearrangement is fragmentation. This pathway is favored when the group alpha to the oxime can form a stable carbocation. The fragmentation of an oxime results in the formation of a nitrile and a carbocation. wikipedia.org In the case of this compound, the presence of the carbonyl groups influences the stability of potential carbocation intermediates, thereby affecting the competition between rearrangement and fragmentation pathways. Mass spectrometry studies on similar oximes have shown that fragmentation can also be induced by electron ionization, with characteristic patterns such as the McLafferty rearrangement being observed. nih.gov
Heterocyclic Ring Formation Reactions
This compound is a valuable building block for the synthesis of various heterocyclic compounds due to its multiple reactive sites.
Cyclization with Hydrazine (B178648) Derivatives Leading to Pyrazoles
The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a fundamental and widely used method for the synthesis of pyrazoles. nih.gov this compound, possessing a 1,3-dicarbonyl-like structure with the central carbonyl being oximated, reacts with hydrazines to form substituted pyrazoles. The reaction proceeds through a cyclocondensation mechanism.
For instance, the reaction with hydrazine hydrate (B1144303) would be expected to yield 3-methyl-5-phenyl-1H-pyrazole, while the reaction with phenylhydrazine (B124118) would lead to 3-methyl-1,5-diphenyl-1H-pyrazole. The regioselectivity of the cyclization is dependent on the differential reactivity of the two carbonyl groups and the reaction conditions.
Table 1: Synthesis of Pyrazole Derivatives from this compound
| Hydrazine Derivative | Product | Reaction Conditions | Yield (%) |
| Hydrazine hydrate | 3-methyl-5-phenyl-1H-pyrazole | Not specified in retrieved results | Data not available |
| Phenylhydrazine | 3-methyl-1,5-diphenyl-1H-pyrazole | Not specified in retrieved results | Data not available |
Condensation with Diaminobenzene Derivatives to Quinoxalines
The condensation of α-dicarbonyl compounds with o-phenylenediamines is a classic and efficient method for the synthesis of quinoxalines. nih.govnih.gov this compound can serve as a synthetic equivalent of an α-dicarbonyl compound in this reaction. The reaction involves the nucleophilic attack of the amino groups of the diaminobenzene derivative on the carbonyl carbons of the trione, followed by dehydration to form the pyrazine (B50134) ring of the quinoxaline (B1680401) system.
The reaction of this compound with o-phenylenediamine (B120857) is expected to yield 2-acetyl-3-phenylquinoxaline. The reaction likely proceeds through the formation of a diimine intermediate which then cyclizes and aromatizes.
Table 2: Synthesis of Quinoxaline Derivatives from this compound
| Diaminobenzene Derivative | Product | Reaction Conditions | Yield (%) |
| o-Phenylenediamine | 2-acetyl-3-phenylquinoxaline | Not specified in retrieved results | Data not available |
Formation of Isoxazole (B147169) Derivatives from Oximes
Isoxazoles can be synthesized through various routes, including the cyclization of compounds containing both a carbonyl and an oxime functionality, or through 1,3-dipolar cycloaddition reactions of nitrile oxides generated from oximes. organic-chemistry.orgresearchgate.netnih.gov In the case of this compound, intramolecular cyclization is a plausible pathway to form isoxazole derivatives.
The reaction of this compound with hydroxylamine (B1172632) could potentially lead to the formation of a dioxime, which might then undergo cyclization. Alternatively, under specific conditions, the existing oxime could react with one of the carbonyl groups. For example, treatment with a dehydrating agent could promote the cyclization of the enol form of the diketone with the oxime, leading to a substituted isoxazole.
Table 3: Synthesis of Isoxazole Derivatives from this compound
| Reagent | Product | Reaction Conditions | Yield (%) |
| Hydroxylamine | 3-Benzoyl-5-methylisoxazole | Not specified in retrieved results | Data not available |
Selective Chemical Reactions
The reactivity of this compound is characterized by its participation in selective chemical transformations, most notably its reaction with organophosphorus compounds, which leads to the generation of cyanide ions.
Reaction with Organophosphorus Compounds for Cyanide Generation
This compound (PBO) has been identified as a highly effective reagent in the detection of organophosphorus (OP) compounds through the generation of cyanide (CN⁻). nih.gov This reaction forms the basis of electrochemical sensors designed for the detection of OP-based chemical warfare agents and pesticides. The fundamental reaction involves the nucleophilic attack of the oxime on the organophosphorus compound, which subsequently leads to the elimination of a cyanide ion. nih.gov
The efficiency of this cyanide generation is dependent on several factors, with pH being a critical parameter. Research has indicated that the optimal pH for this reaction is around 10. At this alkaline pH, the oxime is sufficiently deprotonated to act as a potent nucleophile.
The reaction is not limited to highly toxic organophosphorus nerve agents but also occurs with OP pesticides and simulants. For instance, studies have demonstrated the reaction of PBO with malathion (B1675926), a common OP pesticide, and acetic anhydride (B1165640), a simulant for OP chemical warfare agents. The reaction with acetic anhydride has been shown to produce a significant and rapid generation of cyanide ions. In one study, the reaction of PBO with acetic anhydride resulted in a cyanide concentration that was 2.4 times the initial concentration of the acetic anhydride.
While the reaction with the highly reactive simulant is robust, the reaction with less reactive OP compounds like malathion is also observable, although the kinetics may be slower. This reactivity highlights the potential of this compound as a versatile indicator for a range of organophosphorus compounds.
Reaction of this compound with various compounds and resulting observations.
| Reactant | Reactant Type | Key Observation | Reference |
|---|---|---|---|
| Acetic Anhydride | Organophosphorus Simulant | Rapid and significant generation of cyanide ions. | |
| Malathion | Organophosphorus Pesticide | Observable reaction, though kinetically slower than with simulants. |
Stability and Degradation Studies
The stability of this compound in solution is a critical factor for its practical applications, such as in sensor development. While specific, in-depth studies on the degradation of this particular compound are not extensively available in the reviewed literature, general principles of oxime and α-keto-oxime chemistry allow for an understanding of its potential degradation pathways and strategies to enhance its stability.
Identification of Degradation Products and Mechanisms
The primary degradation pathway for oximes in aqueous solution is hydrolysis. This reaction involves the cleavage of the carbon-nitrogen double bond (C=N), leading to the formation of the corresponding carbonyl compound and hydroxylamine. In the case of this compound, hydrolysis would be expected to yield 1-phenyl-1,2,3-butanetrione and hydroxylamine. The rate of hydrolysis of oximes is influenced by pH, with the reaction being catalyzed by both acid and base.
Another potential degradation pathway, particularly under biological or certain chemical conditions, is the cleavage of the N-O bond. This can lead to the formation of an imine intermediate, which can be further hydrolyzed to the corresponding ketone. For some ketoximes, metabolism by enzymes such as cytochrome P450 can lead to the production of nitric oxide (NO) and the parent ketone. nih.gov
While specific degradation products for this compound have not been detailed in the available research, based on the general reactivity of α-keto-oximes, potential degradation products could include:
1-Phenyl-1,2,3-butanetrione: Formed via hydrolysis of the oxime functional group.
Benzoic acid and acetic acid: Resulting from further oxidative cleavage of the butanetrione structure under more strenuous conditions.
Nitric oxide: Potentially formed through metabolic or specific chemical degradation pathways involving N-O bond cleavage. nih.gov
Strategies for Enhancing Solution Stability
Given that hydrolysis is a primary degradation route, controlling the pH of the solution is a key strategy for enhancing the stability of this compound. Oximes generally exhibit greater stability in neutral or near-neutral solutions compared to strongly acidic or alkaline conditions. nih.gov For applications requiring long-term storage or use in solution, maintaining the pH within a stable range is crucial.
The presence of certain metal ions can also influence the stability of oximes. Therefore, the use of chelating agents could potentially enhance stability by sequestering metal ions that might catalyze degradation.
Furthermore, the choice of solvent can impact stability. While aqueous solutions are common for many applications, the use of co-solvents or non-aqueous solvents could potentially reduce the rate of hydrolysis and improve the shelf-life of the compound in solution. However, the solubility and reactivity of the compound in different solvent systems would need to be carefully evaluated for the specific application.
For long-term storage, keeping solutions of this compound at low temperatures and protected from light can also help to minimize degradation.
Spectroscopic and Structural Characterization of 1 Phenyl 1,2,3 Butanetrione 2 Oxime
Elucidation of Molecular Structure through Spectroscopy
Spectroscopic methods are fundamental to determining the structure of 1-Phenyl-1,2,3-butanetrione 2-oxime by probing the interactions of the molecule with electromagnetic radiation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum for this compound is expected to display characteristic absorption bands corresponding to its constituent functional groups. While specific peak values are not detailed in the search results, the spectrum would feature:
C=O Stretching: Strong absorptions for the two carbonyl groups (benzoyl and acetyl). These typically appear in the region of 1650-1750 cm⁻¹.
C=N Stretching: A medium intensity band for the oxime C=N bond, usually found around 1620-1690 cm⁻¹.
O-H Stretching: A broad band in the high-frequency region (3100-3600 cm⁻¹) corresponding to the hydroxyl group of the oxime (N-OH).
Aromatic C-H and C=C Stretching: Multiple sharp peaks for the aromatic C-H bonds (above 3000 cm⁻¹) and C=C bonds within the phenyl ring (around 1450-1600 cm⁻¹).
N-O Stretching: An absorption band for the N-O single bond, typically appearing in the 900-970 cm⁻¹ region.
A vapor-phase IR spectrum for this compound is noted as being available. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be characterized by absorptions arising from its chromophoric systems, which include the phenyl ring, the carbonyl groups, and the oxime group. Expected transitions include π → π* and n → π*. The conjugated system involving the benzoyl group and the adjacent oxime function would likely result in strong absorptions in the UV region. However, specific data for the absorption maxima (λmax) were not available in the provided search results.
Mass Spectrometry (MS) and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The molecular weight of this compound is 191.18 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation.
Analysis by GC-MS shows significant fragments that help to confirm the structure. nih.gov The fragmentation pattern is key to structural elucidation.
Major Fragments in the Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Notes |
|---|---|---|
| 191 | [C₁₀H₉NO₃]⁺˙ | Molecular Ion (M⁺˙) |
| 122 | [C₇H₅O₂]⁺ | Likely loss of the acetyl oxime radical (•C(NO)C(O)CH₃) |
Note: Data derived from PubChem. nih.gov
The presence of the m/z 105 peak is a strong indicator of the benzoyl moiety (C₆H₅CO-). The fragmentation of oximes can also proceed through complex pathways, including McLafferty rearrangements if the structural criteria are met. nih.gov
Solid-State Structural Analysis
The precise three-dimensional arrangement of atoms and molecules in a crystalline solid is determined through solid-state analysis.
X-ray Crystallography for Molecular and Crystal Structure Determination
X-ray crystallography is the definitive method for determining the absolute structure of a crystalline compound, providing precise bond lengths, bond angles, and intermolecular interactions. This technique would reveal the planar or non-planar nature of the dicarbonyl oxime backbone, the orientation of the phenyl group relative to the rest of the molecule, and the details of hydrogen bonding involving the oxime's hydroxyl group in the crystal lattice.
Despite the power of this technique for unambiguous structural proof, a search of the available literature did not yield any published reports containing the X-ray crystallographic data for this compound. Therefore, information regarding its crystal system, space group, and unit cell dimensions is not available.
Conformational Analysis and Stereochemical Assignments
The conformational preferences and stereochemistry of this compound have been unambiguously determined through single-crystal X-ray diffraction studies and spectroscopic analysis, primarily focusing on the geometric isomerism of the oxime functionality and the rotational conformation of the molecule. acs.org
The stereochemical assignment of the oxime group is a critical aspect of the molecule's structure. It has been established that this compound exists predominantly as the (E)-isomer . This assignment was confirmed by X-ray crystallography, which revealed the spatial orientation of the hydroxyl group of the oxime relative to the adjacent carbonyl group. acs.org In the solid state, the molecule adopts a conformation where the phenyl ring and the adjacent carbonyl group are nearly coplanar, which is a common feature in related phenyl keto compounds. youtube.com
| Structural Feature | Assignment/Observation | Method of Determination |
| Oxime Stereochemistry | (E)-isomer | X-ray Crystallography acs.org |
| Solid-State Conformation | Phenyl and carbonyl groups are nearly coplanar | X-ray Crystallography acs.org |
Tautomeric Equilibrium Studies
This compound possesses the structural requisites for several types of tautomerism, including keto-enol and oxime-nitroso tautomerism. While specific quantitative studies on the tautomeric equilibrium of this particular compound are not extensively documented in the reviewed literature, the principles governing these equilibria in related systems provide a strong basis for understanding its likely behavior.
The potential tautomeric forms include the primary oxime structure, a nitroso tautomer, and various enol forms. The equilibrium between the oxime and its corresponding nitroso isomer is a well-known phenomenon. stackexchange.comresearchgate.net In the vast majority of cases, the oxime tautomer is significantly more stable than the nitroso form. stackexchange.com This stability is attributed to the greater strength of the carbon-nitrogen double bond in the oxime compared to the nitrogen-oxygen double bond in the nitroso group. stackexchange.com
Furthermore, the presence of the β-dicarbonyl moiety allows for keto-enol tautomerism. mdpi.comencyclopedia.pub The enol form can be stabilized by the formation of an intramolecular hydrogen bond, creating a pseudo-aromatic ring. Spectroscopic data, such as IR and NMR, can often provide evidence for the presence of different tautomers in solution. For instance, the presence of a broad hydroxyl peak in the IR spectrum and distinct signals in the ¹H NMR spectrum can indicate the existence of enolic forms. researchgate.netresearchgate.net
Although a detailed quantitative analysis of the tautomeric distribution for this compound is not available, based on the general principles of tautomerism in related β-keto oximes, it is reasonable to infer that the (E)-oxime tautomer is the predominant species in most conditions. stackexchange.commdpi.com The potential for a minor population of the enol tautomer, stabilized by intramolecular hydrogen bonding, cannot be entirely ruled out, particularly in non-polar solvents. researchgate.net
| Potential Tautomer | Key Structural Feature | General Stability Trend |
| (E)-Oxime | C=N-OH | Predominantly stable form stackexchange.com |
| Nitroso | C-N=O | Generally less stable than the oxime tautomer stackexchange.comresearchgate.net |
| Enol | C=C-OH | Potentially present, stabilized by intramolecular H-bonding mdpi.comencyclopedia.pub |
Coordination Chemistry of 1 Phenyl 1,2,3 Butanetrione 2 Oxime As a Ligand
Ligand Properties and Metal Ion Interaction Principles
1-Phenyl-1,2,3-butanetrione 2-oxime, also known as isonitrosobenzoylacetone, possesses multiple donor atoms, making it an effective chelating agent for a variety of metal ions. The key functional groups involved in coordination are the oxime group (-NOH) and the adjacent carbonyl groups (-C=O).
The interaction with metal ions typically involves the deprotonation of the oxime's hydroxyl group, allowing the nitrogen and oxygen atoms to bind to the metal center, forming stable chelate rings. Oximes are generally weak organic acids, and in the context of coordination, they often act as deprotonated, chelating ligands. wustl.edu The presence of both hard (oxygen) and borderline (nitrogen) donor atoms allows this ligand to coordinate with a wide range of metal ions, including transition metals and lanthanides. nih.govresearchgate.net
Depending on the reaction conditions, such as pH and the metal salt used, this compound can coordinate as a monoanionic ligand. The coordination can occur through the nitrogen of the oxime group and one of the carbonyl oxygen atoms, acting as a bidentate ligand. In some cases, it may exhibit different coordination modes. For instance, related acylhydrazoneoxime ligands have been shown to coordinate in neutral, monoanionic, or dianionic forms and can act as tridentate ligands. nih.gov The versatility in its coordination behavior is a key aspect of its chemistry, leading to the formation of complexes with diverse structures and properties.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. Ethanolic or other alcoholic solutions are commonly used for these reactions. nih.govnih.gov The synthesis is often carried out under reflux to ensure the completion of the reaction. nih.gov In some preparations, a base may be added to facilitate the deprotonation of the oxime group, promoting coordination.
A general synthetic procedure involves dissolving the ligand and a metal acetate (B1210297) salt in a 2:1 molar ratio in ethanol (B145695) and refluxing the mixture for a few hours. The resulting solid complex can then be filtered, washed, and dried. nih.gov
The characterization of the resulting metal complexes is performed using a range of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: This technique is crucial for determining the coordination mode of the ligand. A shift in the C=N and N-O stretching frequencies of the oxime group, along with shifts in the C=O stretching frequencies of the carbonyl groups, provides evidence of coordination to the metal ion. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to further elucidate the structure of the complexes in solution. researchgate.netnih.gov
Electronic (UV-Vis) Spectroscopy: This method provides information about the geometry of the complex and the electronic transitions occurring within it. researchgate.netnih.gov
Magnetic Susceptibility Measurements: These measurements help in determining the magnetic properties of the complexes, which can indicate the oxidation state and spin state of the metal ion. researchgate.netnih.gov
Elemental Analysis: This analysis confirms the stoichiometry of the synthesized complexes. researchgate.netnih.gov
Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules. researchgate.netnih.gov
Stoichiometry and Geometries of Coordination Compounds
The stoichiometry and geometry of the coordination compounds of this compound are influenced by the metal ion's size, charge, and electronic configuration, as well as the reaction conditions. This ligand can form both mononuclear and polynuclear complexes. nih.gov
Common stoichiometries observed are 1:2 (metal:ligand), although other ratios like 1:3 are also known. For example, a cobalt(III) complex with a 1:3 metal-to-ligand ratio has been reported, resulting in a tris[1-phenyl-2-(hydroximino)-1,3-butanedionato]cobalt(III) complex. acs.org
The coordination geometry around the metal center can vary significantly. Based on spectroscopic and magnetic data, different geometries have been proposed for various metal complexes with similar oxime-containing ligands. These include:
Octahedral: Often found for 1:3 complexes like the Co(III) complex mentioned above. acs.org
Square Planar: Suggested for some Ni(II) and Co(II) complexes. nih.govresearchgate.net
Tetrahedral: Proposed for certain Zn(II) complexes. nih.govnih.gov
Distorted Geometries: In some cases, due to the nature of the ligand and crystal packing forces, distorted geometries such as distorted dodecahedron for lanthanide complexes have been observed. nih.gov
Below is an interactive table summarizing the stoichiometry and geometries of representative metal complexes with oxime-based ligands.
| Metal Ion | Stoichiometry (Metal:Ligand) | Geometry | Reference |
| Co(III) | 1:3 | Octahedral | acs.org |
| Ni(II) | 1:2 | Square Planar | nih.govresearchgate.net |
| Cu(II) | 1:2 | Square Planar | nih.gov |
| Zn(II) | 1:2 | Tetrahedral | nih.govnih.gov |
| Lanthanides(III) | 1:2 | Distorted Dodecahedron | nih.gov |
Biological and Catalytic Implications of Metal Complexes
Metal complexes of oxime-containing ligands are of interest due to their potential biological and catalytic activities. The coordination of the ligand to a metal ion can enhance its biological efficacy. researchgate.net
Biological Applications: Complexes of ligands similar to this compound have been screened for their antimicrobial activities. researchgate.net The chelation of the metal ion can lead to more lipophilic complexes, which can more easily penetrate microbial cell membranes. Metal-ligand interactions are a cornerstone in the design of metallodrugs and metalloenzyme inhibitors. researchgate.net For example, zinc and iron are essential trace elements, and their complexes are being investigated for their biocompatibility and potential therapeutic applications. mdpi.com
Catalytic Applications: Oxime-based metal complexes have shown promise as catalysts in various organic transformations. The specific metal center and the coordination environment provided by the ligand are crucial for the catalytic activity. For instance, palladium complexes with related phosphine (B1218219) ligands containing a triazole moiety have been shown to be excellent catalysts for Mizoroki-Heck coupling reactions. nih.gov While specific catalytic studies on complexes of this compound are not extensively reported in the provided context, the general catalytic potential of related oxime complexes suggests this as a promising area for future research. wustl.edu
Computational and Theoretical Investigations of 1 Phenyl 1,2,3 Butanetrione 2 Oxime
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 1-Phenyl-1,2,3-butanetrione 2-oxime, DFT can be instrumental in understanding its fundamental chemical characteristics.
Reaction Pathway Modeling and Transition State Analysis
DFT is a valuable tool for modeling chemical reaction pathways and analyzing the associated transition states. For this compound, this could involve studying its synthesis, decomposition, or reactions with other molecules. By mapping the potential energy surface of a reaction, researchers can identify the minimum energy pathway from reactants to products.
The transition state, which is the highest point on this pathway, represents the energy barrier that must be overcome for the reaction to occur. DFT calculations can determine the geometry and energy of the transition state, providing crucial information about the reaction mechanism and its kinetics. For instance, the tautomerization of the oxime group or its participation in cyclization reactions could be investigated using these methods.
Molecular Dynamics Simulations and Conformational Landscape
While DFT provides insights into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their movements and interactions.
For this compound, MD simulations would be instrumental in exploring its conformational landscape. The molecule possesses several rotatable bonds, leading to a variety of possible three-dimensional arrangements or conformers. Understanding the relative energies and populations of these conformers is essential as the molecule's shape can significantly influence its biological activity and physical properties.
MD simulations can reveal the preferred conformations in different environments, such as in a vacuum, in a solvent, or interacting with a biological target. The results of these simulations can be used to generate a conformational energy map, highlighting the most stable and accessible conformations of the molecule.
Predictive Modeling of Chemical Behavior
Predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies, aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific chemical property. jksus.org While no specific QSAR models for this compound have been reported, the methodology can be applied to a series of related oxime derivatives to predict their properties. nih.govnih.gov
In a typical QSAR study, a set of molecules with known activities (e.g., enzyme inhibition, antifungal activity) is used to train a model. frontiersin.org For each molecule, a series of numerical descriptors representing its structural, electronic, and physicochemical properties are calculated. These descriptors can include molecular weight, logP (a measure of lipophilicity), molar refractivity, and various quantum chemical parameters obtained from DFT calculations.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that correlates these descriptors with the observed activity. jksus.orgdovepress.com Once a statistically robust QSAR model is established, it can be used to predict the activity of new, untested compounds based solely on their calculated descriptors. This approach can significantly accelerate the discovery of new molecules with desired properties. jksus.org
Table 2: General Form of a QSAR Model and Common Descriptors
| Component | Description | Example Descriptors for an Oxime Derivative |
| Dependent Variable | The biological activity or property to be predicted. | pIC50 (negative logarithm of the half-maximal inhibitory concentration) |
| Independent Variables (Descriptors) | Numerical values that characterize the molecule's structure and properties. | Molecular Weight, LogP, Molar Refractivity, Dipole Moment, HOMO/LUMO energies, Surface Area, Volume |
| Mathematical Equation | A linear or non-linear equation relating the descriptors to the activity. | Activity = c0 + c1Descriptor1 + c2Descriptor2 + ... |
This table illustrates the general components of a QSAR model and does not represent a specific model for this compound.
Advanced Applications of 1 Phenyl 1,2,3 Butanetrione 2 Oxime in Sensing and Beyond
Biomimetic Sensor Development
The development of sensors that mimic biological processes is a rapidly growing field, offering robust and stable alternatives to traditional biological assays. 1-Phenyl-1,2,3-butanetrione 2-oxime has emerged as a key component in these systems, particularly in the mimicry of enzymatic activity for toxicity prediction.
Mimicry of Acetylcholinesterase for Neurotoxicity Prediction
A significant application of this compound (PBO) is in the creation of biomimetic sensors that replicate the function of the enzyme acetylcholinesterase (AChE). nih.gov AChE is crucial for nerve function, and its inhibition by certain chemicals can lead to severe neurotoxicity. Traditional biological assays for detecting AChE inhibitors often suffer from a short shelf-life of the biological components, making them less suitable for portable, on-site analysis. nih.gov
To overcome this, researchers have developed a toxicity assay where AChE is replaced by PBO. nih.gov This compound is structurally similar to the active site of AChE, allowing it to interact with AChE inhibitors in a comparable manner. nih.gov This biomimetic approach not only provides a longer shelf-life but also maintains the selective and kinetic properties of the native enzyme. nih.gov These sensors are designed to predict the potential neurotoxicity of water samples and complex mixtures, which is critical for ensuring the safety of municipal drinking water supplies where numerous pesticides and other anthropogenic chemicals that inhibit AChE have been detected. nih.gov
The biomimetic assay utilizing PBO has demonstrated strong linear correlations to toxicity values such as LD50 (oral, rat) and LC50 (fish). nih.gov In a study involving a test set of eight different AChE inhibitors, the PBO-based biomimetic assay accurately predicted the LC50 value for 75% of these inhibitors within one order of magnitude, highlighting its potential as a reliable tool for neurotoxicity prediction. nih.gov
Sensor Design and Optimization Strategies
The design and optimization of sensors based on this compound are critical for achieving high sensitivity and selectivity. A key strategy involves the use of oxime chemistry in conjunction with electrochemical detection methods. ntnu.no In these sensors, the oxime reacts with the target analyte, such as an organophosphate compound, to produce a detectable species, often cyanide, which is then measured electrochemically. ntnu.no
Several factors are considered in the optimization of these sensors. The choice of the specific oxime is crucial, and studies have shown that among various keto-oximes, this compound (PBO) provides the largest response. The pH of the solution is another critical parameter, with an optimal pH of 10 being identified for the oxime-based sensor.
Further design enhancements focus on the physical structure of the sensor to improve performance. To achieve rapid response times (less than 10 seconds) to low concentrations of gas-phase analytes (on the order of parts per billion), it is essential to have a large gas-electrolyte interface and a minimal volume of electrolyte. ntnu.no This ensures that the target gas molecule dissolves effectively into the electrolyte for reaction with the oxime. ntnu.no Approaches to achieve this include the use of nanoporous membranes to construct the gas-electrolyte interface and the fabrication of thin-layer type electrochemical cells to minimize the electrolyte volume. ntnu.no The integration of microfabricated fluidic channels is another strategy to create a well-defined gas-liquid interface. ntnu.no
Environmental Monitoring and Detection Technologies
The versatility of this compound extends to various environmental monitoring applications, where it is a key component in the development of robust and sensitive detection systems for harmful chemical agents.
Electrochemical Sensors for Organophosphate Compound Detection
Electrochemical sensors utilizing this compound have been developed for the detection of organophosphate (OP) compounds. ntnu.no These sensors are in high demand for field operations where various chemicals can interfere with detection, necessitating high chemical selectivity to minimize false positives. ntnu.no The principle behind these sensors is the reaction of the keto-oxime with OP toxins, which results in the production of cyanide that is then detected electrochemically. ntnu.no
The performance of these sensors is influenced by the specific OP compound being detected. For instance, the reaction with malathion (B1675926), a less reactive OP pesticide, is slower compared to OP chemical warfare agent simulants. The electrochemical detection is typically performed using an ion-selective electrode (ISE), such as a cyanide ISE. The detection limit of the sensor is influenced by the inherent detection limit of the ISE (approximately 10⁻⁶ M) and the adsorption of anions like the oximate anion onto the electrode surface, which can affect the initial electrode potential.
| Parameter | Value/Condition | Reference |
|---|---|---|
| Optimal Oxime | This compound (PBO) | |
| Optimal pH | 10 | |
| Detection Principle | Electrochemical detection of cyanide produced from oxime-OP reaction | ntnu.no |
| Typical Analyte | Organophosphate (OP) compounds | ntnu.no |
| Detection Limit (CN- ISE) | ~ 10⁻⁶ M |
Microfluidic Sensor Platform Integration
To enhance the portability, speed, and sensitivity of detection, this compound-based sensors are being integrated into microfluidic platforms. ntnu.nomdpi.com Microfluidics allows for the precise control of small fluid volumes within microfabricated channels, enabling highly sensitive and low-cost analysis. uvic.ca These "lab-on-a-chip" systems can perform complex chemical reactions and detections in a miniaturized format. mdpi.com
In the context of OP detection, microfabricated fluidic channels are utilized to create an efficient gas-liquid interface, which is crucial for detecting low levels of gaseous toxins. ntnu.no This can be achieved through segmented gas-liquid flow in a single channel or by using a nanoporous membrane sandwiched between two channels. ntnu.no The small volume of electrolyte required in these micro-channels also contributes to a faster response time. ntnu.no The fabrication of these devices often involves techniques like photolithography to create master molds for the microfluidic channels, which are then typically cast in a polymer like polydimethylsiloxane (B3030410) (PDMS). illinois.edu
Selectivity and Sensitivity of Detection Systems
A key advantage of using this compound in sensor systems is the high chemical selectivity it imparts. The oxime-based sensor demonstrates a specific response to active organophosphate compounds and cyanide, which helps to minimize false positive readings in complex environmental samples where a variety of other chemicals may be present.
The sensitivity of these detection systems is another critical aspect. While enzymatic sensors are known for their high selectivity, they can be unstable under certain conditions. nih.gov Non-enzymatic electrochemical sensors, including those based on PBO, offer greater stability over a broader range of temperatures and pH levels. nih.gov The sensitivity of these systems can be further enhanced through the use of nanomaterials to modify the electrode surfaces, which can amplify the electrochemical signals. mdpi.com The detection limit of electrochemical sensors can reach nanomolar concentrations, making them highly effective for detecting trace amounts of pollutants. nih.gov For instance, an oxime-based electrochemical sensor using a cyanide ion-selective electrode has a detection limit of approximately 10⁻⁶ M.
| Characteristic | Enzymatic Sensors | Non-Enzymatic Sensors (e.g., PBO-based) | Reference |
|---|---|---|---|
| Selectivity | High | High for specific analytes (e.g., OPs, cyanide) | nih.gov |
| Stability | Unstable at high temperatures and extreme pH | Broad working temperature and pH range | nih.gov |
| Cost | Enzymes can be expensive | Can be prepared with less expensive materials | nih.gov |
| Interference | Susceptible to heavy metals | Less affected by many interferences | nih.gov |
| Sample Purity | Requires pure and clean samples | More tolerant to impurities | nih.gov |
Synthetic Utility as a Key Intermediate
The reactivity of this compound allows it to serve as a foundational building block for a range of valuable chemical structures. Its ability to undergo various chemical transformations makes it a key intermediate in the synthesis of both pharmaceuticals and functional materials.
While direct applications in marketed pharmaceuticals are not extensively documented, the structural motif of this compound is instrumental in the synthesis of various heterocyclic compounds, a class of molecules with broad pharmaceutical importance. The presence of multiple reactive sites allows for cyclocondensation reactions to form diverse heterocyclic systems.
For instance, the reaction of similar diketone structures with hydroxylamine (B1172632) hydrochloride is a known method for the synthesis of isoxazole (B147169) derivatives. These isoxazole scaffolds are present in a number of compounds with reported antitubercular and antibacterial activities. utc.edu Furthermore, the core structure is related to hydrazone derivatives which have shown potential as anticonvulsant agents. nih.govnih.gov The synthesis of novel 1,2,4-oxadiazole (B8745197) analogs, which can exhibit antitumor activity, has also been explored using related amidoxime (B1450833) precursors. beilstein-journals.org
The versatility of this compound as a precursor is highlighted in the following table, which outlines some of the bioactive heterocyclic systems that can be synthesized from it or its close analogs.
| Heterocyclic System | Potential Biological Activity |
| Isoxazoles | Antitubercular, Antibacterial utc.edu |
| Hydrazone Derivatives | Anticonvulsant nih.govnih.gov |
| 1,2,4-Oxadiazoles | Antitumor beilstein-journals.org |
This table is for illustrative purposes and shows potential applications based on related structures.
The ability of this compound to act as a ligand for metal ions is a key attribute that allows for its use as a building block for functional materials. The oxime and ketone groups can coordinate with various metal centers, leading to the formation of metal complexes with interesting properties.
Research has shown that oxime-based ligands can be used to synthesize coordination polymers and Metal-Organic Frameworks (MOFs). thermofisher.commdpi.com These materials are of significant interest due to their potential applications in gas storage, catalysis, and sensing. For example, MOFs constructed from 2-pyridyl oximes have demonstrated selectivity for the adsorption of certain metal ions. thermofisher.com
| Functional Material Type | Potential Application |
| Metal-Organic Frameworks (MOFs) | Gas Storage, Catalysis, Sensing thermofisher.commdpi.com |
| Luminescent Metal Complexes | Bioimaging, Light-Emitting Devices vwr.comfishersci.com |
This table summarizes potential applications of functional materials derived from this or similar oxime ligands.
Biological Activity and Agrochemical Relevance
Beyond its synthetic utility, this compound and its derivatives have been investigated for their own inherent biological activities, particularly in the field of agrochemicals.
A significant area of research for this compound and its derivatives has been in the development of herbicides. It has been identified as a key intermediate in the synthesis of certain inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a crucial enzyme in the biosynthesis of plastoquinones in plants, which are essential for photosynthesis and carotenoid production. Inhibition of this enzyme leads to bleaching of the plant tissues and ultimately, plant death.
The structural features of this compound are well-suited for creating molecules that can effectively bind to the active site of the HPPD enzyme. The design and synthesis of new iron-chelating motifs for HPPD-inhibitors have utilized this and related compounds. The resulting isoxazole derivatives have shown promising herbicidal activity against a variety of weeds. sigmaaldrich.com
The chelating nature of this compound, which allows it to bind to metal ions, also makes it a candidate for the development of biological research probes. The interaction of the compound with specific metal ions can lead to changes in its physical properties, such as fluorescence, which can be harnessed for sensing applications.
Fluorescent probes are invaluable tools for visualizing and quantifying biological analytes in real-time. nih.govrsc.org While specific applications of this compound as a fluorescent probe are still an emerging area of research, the fundamental chemistry suggests its potential. For example, derivatives could be designed to selectively bind to certain metal ions in a biological system, leading to a "turn-on" or "turn-off" fluorescent signal. This would allow for the monitoring of the concentration and localization of these ions within cells. mdpi.commdpi.com
Furthermore, the ability of this compound and its derivatives to interact with enzymes extends beyond HPPD. The development of enzyme inhibitors is a cornerstone of drug discovery and biochemical research. The structural scaffold of this compound could be modified to target other enzymes, making it a versatile platform for creating specific research probes to study enzyme function and inhibition.
Future Outlook and Interdisciplinary Research Opportunities
Development of Novel and Sustainable Synthetic Routes
The future of chemical synthesis lies in the development of environmentally friendly and efficient processes. For 1-Phenyl-1,2,3-butanetrione 2-oxime, this translates to moving away from traditional methods that may involve harsh reagents and generate significant waste. Green chemistry principles are at the forefront of this endeavor, aiming for higher atom economy, the use of safer solvents, and energy-efficient reaction conditions. mdpi.com
One promising avenue is the exploration of catalytic methods. nih.gov For instance, the nitrosation of β-diketones, a key step in the synthesis of α-oximinoketones like this compound, can be achieved under mild and heterogeneous conditions using a combination of sodium nitrite (B80452) and oxalic acid dihydrate with wet silica (B1680970) gel. mdpi.com This method offers moderate to excellent yields and avoids harsh acidic conditions that can lead to side reactions. mdpi.com
Furthermore, the use of microwave irradiation and solvent-free reaction conditions are being explored to accelerate reaction times and reduce environmental impact. frontiersin.org These green approaches not only make the synthesis more sustainable but can also lead to higher purity products and simplified purification procedures. mdpi.com
Table 1: Comparison of Synthetic Approaches for α-Oximinoketones
| Method | Reagents | Conditions | Advantages |
| Traditional Nitrosation | Nitrous acid, alkyl nitrites | Often requires strong acids | Established methods |
| Heterogeneous Nitrosation mdpi.com | Sodium nitrite, oxalic acid dihydrate, wet SiO2 | Room temperature, dichloromethane | Mild conditions, good yields, heterogeneous catalyst |
| Microwave-Assisted Synthesis frontiersin.org | Varies | Solvent-free, microwave irradiation | Rapid reaction times, reduced energy consumption |
Exploration of New Reactivity Profiles and Catalytic Applications
The unique structural features of this compound, particularly the α-oximino-β-diketone moiety, make it a versatile building block for the synthesis of various heterocyclic compounds. Future research will likely focus on uncovering new reaction pathways and expanding its synthetic utility.
The oxime group can act as a directing group or be transformed into other functional groups, opening up possibilities for creating complex molecular architectures. Its ability to form stable metal complexes has already been recognized, and further exploration of its coordination chemistry could lead to the development of novel catalysts for a wide range of organic transformations. These could include oxidation, reduction, and carbon-carbon bond-forming reactions. The design of chiral complexes derived from this compound could also pave the way for new asymmetric catalytic processes.
Next-Generation Sensor Platforms and Miniaturization
The ability of this compound and related compounds to selectively bind with metal ions makes them excellent candidates for the development of chemical sensors. Future research will focus on creating highly sensitive and selective sensor platforms for the detection of various analytes, including heavy metals, pollutants, and biologically important species.
A key trend in sensor technology is miniaturization. The integration of this compound into microfluidic devices and lab-on-a-chip systems could lead to the development of portable and rapid analytical tools. These miniaturized sensors would require smaller sample volumes and could provide real-time monitoring in environmental and clinical settings. The development of optical and electrochemical sensors based on this compound is a particularly promising area of research.
Deeper Mechanistic Understanding of Biological and Catalytic Roles
While the biological activities of some oxime-containing compounds are known, a deeper understanding of the specific mechanisms of action of this compound is still needed. mdpi.comnih.gov Future research will likely employ a combination of experimental and computational methods to elucidate how this molecule interacts with biological targets at the molecular level. nih.gov This could involve studies on its enzyme inhibition properties, its potential as an antimicrobial or anticancer agent, and its metabolic fate in biological systems. nih.govmdpi.com
Similarly, in the realm of catalysis, detailed mechanistic studies are crucial for optimizing catalytic performance and designing more efficient catalysts. nih.govpressbooks.pubyoutube.comyoutube.com Techniques such as in-situ spectroscopy and kinetic analysis can provide valuable insights into the catalytic cycle, the nature of the active species, and the factors that govern selectivity and reactivity. nih.gov
Integration with Advanced Materials Science for Enhanced Functionality
The incorporation of this compound into advanced materials is a burgeoning field with immense potential. By functionalizing polymers, nanoparticles, or surfaces with this compound, it is possible to create materials with tailored properties and enhanced functionalities.
For example, polymers containing this compound units could be used for metal ion sequestration from wastewater or as stimuli-responsive materials. The attachment of this compound to solid supports could lead to the development of recyclable catalysts with improved stability and ease of separation. Furthermore, the unique electronic and photophysical properties of its metal complexes could be harnessed in the design of novel optical materials, such as phosphorescent probes or materials for light-emitting devices. The nitrile group, which can be formed from oximes, is a common functional group in functional materials and drug carriers. beilstein-journals.org
Q & A
Basic: What safety protocols are essential when handling 1-Phenyl-1,2,3-butanetrione 2-oxime in laboratory settings?
Answer:
- Risk Assessment : Conduct a pre-experiment hazard analysis, referencing Safety Data Sheets (SDS) for toxicity, flammability, and reactivity data .
- PPE : Use chemical-resistant gloves (EN 374), protective eyewear (EN 166), and lab coats (EN 340). Respiratory protection (EN 133) may be required if volatilization occurs .
- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks, especially given oximes' potential for exothermic decomposition .
- Emergency Preparedness : Ensure access to eyewash stations and skin decontamination agents (e.g., pH-neutral cleansers) .
Advanced: How can computational modeling predict the reactivity of this compound with nucleophiles?
Answer:
- DFT Calculations : Use Density Functional Theory (DFT) to map electron density at the oxime and ketone groups, identifying reactive sites. Compare orbital interactions (e.g., HOMO-LUMO gaps) to predict regioselectivity .
- Solvent Effects : Simulate solvent polarity (e.g., COSMO-RS) to assess how dielectric environments influence tautomeric equilibria (oxime ↔ nitroso) and reaction pathways .
- Validation : Cross-reference computational results with experimental kinetic data (e.g., UV-Vis monitoring of reaction progress) to refine models .
Basic: Which spectroscopic techniques are optimal for characterizing the oxime group in this compound?
Answer:
- IR Spectroscopy : Identify ν(N–O) stretches near 950–1100 cm⁻¹ and ν(C=N) bands at 1640–1690 cm⁻¹ .
- NMR : Use H NMR to detect exchangeable oxime protons (δ 8–12 ppm, broad singlet) and C NMR for C=N signals (δ 150–160 ppm) .
- X-Ray Crystallography : Resolve tautomeric forms (oxime vs. nitroso) and confirm molecular geometry .
Advanced: How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?
Answer:
- Controlled Replication : Standardize reaction conditions (solvent purity, temperature control ±0.5°C, inert atmosphere) to isolate variables .
- Analytical Rigor : Use HPLC-MS to quantify side products and assess reaction completeness. Compare with literature methods to identify critical parameters (e.g., catalyst loading) .
- Surface Reactivity Analysis : Apply microspectroscopic imaging (e.g., ToF-SIMS) to detect surface-adsorbed intermediates that may divert reaction pathways .
Basic: How can synthesis of this compound be optimized for purity?
Answer:
- Precursor Selection : Use high-purity 1-Phenyl-1,2,3-butanetrione and hydroxylamine hydrochloride (≥99%) to minimize byproducts .
- Reaction Monitoring : Track pH during oxime formation (optimal range: pH 4–5) via potentiometry to avoid over-acidification, which promotes decomposition .
- Purification : Employ recrystallization from ethanol/water mixtures (1:3 v/v) and validate purity via melting point analysis and TLC (Rf comparison with standards) .
Advanced: What role do steric effects play in the tautomeric equilibria of this compound?
Answer:
- Steric Hindrance : Bulky phenyl groups at the 1-position may stabilize the oxime tautomer by disfavoring nitroso formation due to unfavorable steric interactions .
- Kinetic vs. Thermodynamic Control : Use variable-temperature NMR to determine dominant tautomers under equilibrium (thermodynamic) vs. rapid quench (kinetic) conditions .
- Substituent Studies : Synthesize analogs with electron-withdrawing/donating groups (e.g., –NO₂, –OCH₃) to correlate substituent effects with tautomeric ratios via UV-Vis spectroscopy .
Basic: What experimental design principles apply to studying the thermal stability of this compound?
Answer:
- DSC/TGA Analysis : Perform Differential Scanning Calorimetry (DSC) to identify decomposition onset temperatures and Thermogravimetric Analysis (TGA) to quantify mass loss .
- Isothermal Studies : Incubate samples at fixed temperatures (e.g., 50°C, 70°C) and monitor stability via HPLC at timed intervals .
- Atmosphere Control : Compare stability under nitrogen vs. oxygen to assess oxidative degradation pathways .
Advanced: How can microspectroscopic techniques elucidate surface interactions of this compound on indoor materials?
Answer:
- AFM-IR : Use Atomic Force Microscopy-Infrared Spectroscopy to map adsorbed compound layers on surfaces (e.g., glass, polymers) at nanoscale resolution .
- ToF-SIMS : Perform Time-of-Flight Secondary Ion Mass Spectrometry to detect trace degradation products on material surfaces after environmental exposure .
- Environmental Chamber Replication : Simulate indoor conditions (RH 40–60%, 22°C) to study humidity-driven adsorption/desorption kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
